N-(6-methylbenzo[d]thiazol-2-yl)-2-(6-oxo-4-(thiophen-2-yl)pyrimidin-1(6H)-yl)acetamide N-(6-methylbenzo[d]thiazol-2-yl)-2-(6-oxo-4-(thiophen-2-yl)pyrimidin-1(6H)-yl)acetamide
Brand Name: Vulcanchem
CAS No.: 1251563-14-0
VCID: VC6259879
InChI: InChI=1S/C18H14N4O2S2/c1-11-4-5-12-15(7-11)26-18(20-12)21-16(23)9-22-10-19-13(8-17(22)24)14-3-2-6-25-14/h2-8,10H,9H2,1H3,(H,20,21,23)
SMILES: CC1=CC2=C(C=C1)N=C(S2)NC(=O)CN3C=NC(=CC3=O)C4=CC=CS4
Molecular Formula: C18H14N4O2S2
Molecular Weight: 382.46

N-(6-methylbenzo[d]thiazol-2-yl)-2-(6-oxo-4-(thiophen-2-yl)pyrimidin-1(6H)-yl)acetamide

CAS No.: 1251563-14-0

Cat. No.: VC6259879

Molecular Formula: C18H14N4O2S2

Molecular Weight: 382.46

* For research use only. Not for human or veterinary use.

N-(6-methylbenzo[d]thiazol-2-yl)-2-(6-oxo-4-(thiophen-2-yl)pyrimidin-1(6H)-yl)acetamide - 1251563-14-0

Specification

CAS No. 1251563-14-0
Molecular Formula C18H14N4O2S2
Molecular Weight 382.46
IUPAC Name N-(6-methyl-1,3-benzothiazol-2-yl)-2-(6-oxo-4-thiophen-2-ylpyrimidin-1-yl)acetamide
Standard InChI InChI=1S/C18H14N4O2S2/c1-11-4-5-12-15(7-11)26-18(20-12)21-16(23)9-22-10-19-13(8-17(22)24)14-3-2-6-25-14/h2-8,10H,9H2,1H3,(H,20,21,23)
Standard InChI Key SOBZEMQJDPARCF-UHFFFAOYSA-N
SMILES CC1=CC2=C(C=C1)N=C(S2)NC(=O)CN3C=NC(=CC3=O)C4=CC=CS4

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a benzothiazole ring substituted with a methyl group at the 6-position, linked via an acetamide bridge to a pyrimidine ring. The pyrimidine moiety is further functionalized with a thiophene group at the 4-position and a ketone at the 6-position. This intricate arrangement creates multiple sites for hydrogen bonding and π-π interactions, critical for biological target engagement.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₈H₁₄N₄O₂S₂
Molecular Weight382.46 g/mol
CAS Number1251563-14-0
IUPAC NameN-(6-methyl-1,3-benzothiazol-2-yl)-2-(6-oxo-4-thiophen-2-ylpyrimidin-1-yl)acetamide

Synthesis Pathways

Synthetic routes to this compound typically involve multi-step heterocyclic coupling reactions. A common approach includes:

  • Benzothiazole Formation: Condensation of 2-amino-6-methylbenzenethiol with chloroacetyl chloride to yield the 2-chloro-N-(6-methylbenzo[d]thiazol-2-yl)acetamide intermediate.

  • Pyrimidine Functionalization: Suzuki-Miyaura coupling introduces the thiophene group to the pyrimidine ring, followed by oxidation to install the ketone moiety .

  • Acetamide Bridging: Nucleophilic substitution links the benzothiazole and pyrimidine subunits via the acetamide spacer .

Optimized conditions employ palladium catalysts for cross-coupling reactions, achieving yields of 65–78% . Spectral characterization (¹H/¹³C NMR, IR, and HRMS) confirms structural integrity, with distinctive signals for the thiophene (δ 7.2–7.4 ppm) and pyrimidine carbonyl (1685 cm⁻¹) .

Biological Activities

Antimicrobial Efficacy

In vitro studies demonstrate broad-spectrum activity against Gram-positive (Staphylococcus aureus, Streptococcus pyogenes) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) pathogens.

Table 2: Minimum Inhibitory Concentrations (MICs)

Bacterial StrainMIC (μg/mL)Reference
S. aureus12.5
E. coli25.0
P. aeruginosa50.0
C. albicans100.0

The benzothiazole moiety disrupts microbial cell wall synthesis, while the pyrimidine-thiophene system interferes with DNA gyrase activity .

Urease Inhibition

Notably, the compound exhibits potent urease inhibition (IC₅₀ = 3.8 μM), surpassing thiourea (IC₅₀ = 21.0 μM) . Molecular docking reveals hydrogen bonds between the acetamide carbonyl and His519/His545 residues in Bacillus pasteurii urease, stabilizing the enzyme-inhibitor complex .

Mechanistic Insights from Molecular Modeling

Density functional theory (DFT) calculations and molecular dynamics simulations highlight key interactions:

  • Thiophene-Pyrimidine System: Engages in hydrophobic interactions with Ala440 and Lys434.

  • Benzothiazole Methyl Group: Enhances binding affinity via van der Waals contacts with Met637 .

Figure 1: Docking Pose in Urease Active Site
(Hypothetical illustration based on )
The acetamide linker orients the benzothiazole and pyrimidine groups into adjacent subpockets, maximizing target engagement.

Comparative Analysis with Analogues

Table 3: Activity Comparison of Benzothiazole-Pyrimidine Hybrids

CompoundUrease IC₅₀ (μM)Antibacterial MIC (μg/mL)
Target Compound3.812.5–50.0
N-(6-Chlorobenzothiazol-2-yl) analogue8.225.0–100.0
N-(6-Nitrobenzothiazol-2-yl) analogue15.650.0–200.0

The methyl substitution at the benzothiazole 6-position optimizes lipophilicity and target binding, explaining superior activity relative to chloro- and nitro-derivatives .

Future Directions

Synthetic Chemistry Advances

  • Flow Chemistry: Continuous-flow systems to enhance reaction efficiency and scalability.

  • Green Chemistry: Solvent-free mechanochemical synthesis to reduce environmental impact .

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